molecular formula C8H10BrN3S2 B11772562 2',4'-Dimethyl-[4,5'-bithiazol]-2-amine hydrobromide

2',4'-Dimethyl-[4,5'-bithiazol]-2-amine hydrobromide

Cat. No.: B11772562
M. Wt: 292.2 g/mol
InChI Key: QNOPMXUHKZMEPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-[4,5’-bithiazol]-2-amine hydrobromide typically involves the use of acidic ionic liquids as catalysts. These catalysts are effective and recyclable, making the process environmentally friendly and economical . The reaction conditions often include ultrasound irradiation, which helps achieve high yields under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and green chemistry approaches, such as the use of recyclable catalysts and ultrasound irradiation, suggests that industrial production could be both efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-[4,5’-bithiazol]-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include pyridine hydrobromide perbromide for bromination . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination reactions can yield α-brominated products, which are significant intermediates in organic synthesis .

Scientific Research Applications

2’,4’-Dimethyl-[4,5’-bithiazol]-2-amine hydrobromide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dimethyl-[4,5’-bithiazol]-2-amine hydrobromide is unique due to its specific interaction with TRPV4 ion channels, which distinguishes it from other similar compounds. Its potential as a TRPV4 antagonist for pain treatment highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C8H10BrN3S2

Molecular Weight

292.2 g/mol

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C8H9N3S2.BrH/c1-4-7(13-5(2)10-4)6-3-12-8(9)11-6;/h3H,1-2H3,(H2,9,11);1H

InChI Key

QNOPMXUHKZMEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)N.Br

Origin of Product

United States

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